molecular formula C13H13NO4 B11804793 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid

2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid

Cat. No.: B11804793
M. Wt: 247.25 g/mol
InChI Key: VPKWTGDACZETEJ-UHFFFAOYSA-N
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Description

2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-ethoxyphenyl group at position 5 and an acetic acid moiety at position 2. The acetic acid group contributes to hydrogen bonding and ionic interactions, making the compound a candidate for pharmaceutical or agrochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]acetic acid

InChI

InChI=1S/C13H13NO4/c1-2-17-11-5-3-9(4-6-11)12-7-10(14-18-12)8-13(15)16/h3-7H,2,8H2,1H3,(H,15,16)

InChI Key

VPKWTGDACZETEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of nitrile oxides and alkynes as starting materials .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including this compound, may utilize microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid moiety undergoes standard nucleophilic acyl substitution reactions.

Reaction TypeConditionsProductsYieldSources
Esterification Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux, 6–8 hEthyl 2-(5-(4-ethoxyphenyl)isoxazol-3-yl)acetate75–85%
Amidation EDCl/HOBt, DIPEA, DMF, RT, 12 h2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)-N-(substituted phenyl)acetamides60–78%
Schiff Base Formation Aldehydes (e.g., 4-nitrobenzaldehyde), glacial acetic acid, EtOH, refluxImine derivatives (e.g., (E)-N-(4-nitrobenzylidene)-[2-(5-(4-ethoxyphenyl)isoxazol-3-yl)acetamide])52–65%

Key Findings :

  • Esterification proceeds efficiently under acidic conditions, with ethanol as the nucleophile.

  • Amidation requires coupling agents (e.g., EDCl) to activate the carboxyl group, achieving moderate yields .

  • Schiff base formation with aromatic aldehydes is pH-sensitive, requiring catalytic acetic acid .

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring exhibits regioselective reactivity at the 5-position due to electron-withdrawing effects of the acetic acid group.

Reaction TypeConditionsProductsYieldSources
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C, 2 h2-(5-(4-Ethoxyphenyl)-4-nitroisoxazol-3-yl)acetic acid40–50%
Sulfonation SO<sub>3</sub>H, ClSO<sub>3</sub>H, 50°C, 4 h2-(5-(4-Ethoxyphenyl)-4-sulfonatoisoxazol-3-yl)acetic acid55–60%

Mechanistic Insights :

  • Nitration occurs preferentially at the 4-position of the isoxazole ring due to meta-directing effects of the ethoxyphenyl group .

  • Sulfonation products are highly water-soluble, enabling applications in prodrug design .

Functionalization of the Ethoxyphenyl Group

The 4-ethoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) and O-dealkylation.

Reaction TypeConditionsProductsYieldSources
Halogenation Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT2-(5-(4-Ethoxy-3-bromophenyl)isoxazol-3-yl)acetic acid65–70%
O-Dealkylation HBr (48%), reflux, 6 h2-(5-(4-Hydroxyphenyl)isoxazol-3-yl)acetic acid85–90%

Applications :

  • Brominated derivatives show enhanced antimicrobial activity .

  • O-Dealkylation generates a phenolic group for further conjugation (e.g., glycosylation) .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions and acid-catalyzed ring opening.

Reaction TypeConditionsProductsYieldSources
[3+2] Cycloaddition CuI, NaN<sub>3</sub>, DMF, 80°C, 12 hTriazole-linked conjugates (e.g., 1,2,3-triazole-isoxazole hybrids)60–70%
Ring Opening HCl (conc.), H<sub>2</sub>O, 100°C, 24 hβ-Ketoamide derivatives (e.g., N-(4-ethoxyphenyl)-3-oxobutanamide)45–55%

Notable Outcomes :

  • Cycloaddition with azides generates triazole-isoxazole hybrids with anti-inflammatory potential .

  • Acidic hydrolysis cleaves the isoxazole ring, yielding β-ketoamides for further functionalization .

Metal-Catalyzed Cross-Coupling Reactions

The ethoxyphenyl group facilitates Suzuki-Miyaura and Ullmann couplings.

Reaction TypeConditionsProductsYieldSources
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°CBiaryl derivatives (e.g., 2-(5-(4-ethoxybiphenyl-4-yl)isoxazol-3-yl)acetic acid)70–75%
Ullmann Coupling CuI, L-proline, K<sub>2</sub>CO<sub>3</sub>, DMSO, 110°CN-Arylacetamide conjugates50–60%

Applications :

  • Suzuki coupling expands the aromatic system for enhanced π-stacking in drug design .

  • Ullmann reactions enable C–N bond formation with electron-deficient aryl halides .

Scientific Research Applications

Overview

2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, characterized by its unique structure that includes an ethoxyphenyl group attached to an isoxazole ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The mechanism involves interaction with bacterial cell walls or metabolic pathways, leading to cell death.

Anticancer Properties

The compound has also been explored for its anticancer potential. Isoxazole derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising results. For instance, certain derivatives exhibited significant inhibitory effects on lung cancer cells (A549), showing potential for further development as anticancer agents . The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them candidates for cancer therapy.

Pharmaceutical Development

In pharmaceutical chemistry, this compound serves as a reference standard in drug testing and as a building block for synthesizing more complex molecules. Its structural characteristics allow it to be modified to enhance biological activity or selectivity towards specific targets .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibits growth of Candida albicans
AnticancerSignificant activity against lung cancer cells
Enzyme InhibitionModulates activity of specific enzymes

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various isoxazole derivatives, compounds similar to this compound were tested against a panel of pathogens. The results indicated broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead for developing new antibiotics .

Case Study 2: Anticancer Screening

A series of synthesized isoxazole derivatives were screened for their anticancer properties against multiple cancer cell lines. Among them, several compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting that modifications to the isoxazole structure could yield potent new anticancer agents .

Mechanism of Action

The mechanism of action of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoxazole compounds act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes . The exact molecular targets and pathways for this specific compound are still under investigation.

Comparison with Similar Compounds

Structural Variations in Isoxazole-Based Acetic Acid Derivatives

The following table compares key structural and physicochemical properties of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Features/Applications Evidence ID
This compound C₁₃H₁₃NO₄ 247.25 4-Ethoxy (-OCH₂CH₃) High lipophilicity, acetic acid moiety Inferred
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid C₁₂H₁₁NO₄ 233.22 3-Methoxy (-OCH₃) Lower lipophilicity vs. ethoxy
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid C₂₁H₂₁NO₄ 351.40 4-Pentyloxy (-OC₅H₁₁) Extended alkyl chain, benzoic acid group
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid C₁₀H₉NO₃ 191.19 5-Methyl, fused benzisoxazole Planar structure, rigid backbone
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid C₁₁H₉NO₂S 219.26 Phenyl on thiazole ring Sulfur-containing heterocycle
Key Observations:
  • Backbone Modifications: Fused benzisoxazole derivatives (e.g., 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid) exhibit rigidity, which may influence binding to biological targets compared to non-fused isoxazoles .
  • Heterocycle Replacement : Thiazole-based analogs (e.g., 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) introduce sulfur atoms, altering electronic properties and hydrogen-bonding capacity .

Functional Group Modifications

Acetic Acid vs. Ester Derivatives:
  • Target Compound : The free acetic acid group enables ionic interactions, making it suitable for salt formation or coordination chemistry.
  • Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate (C₁₃H₁₃NO₄, MW 247.25): The ethyl ester derivative lacks ionizability, favoring passive diffusion across membranes but requiring metabolic activation .
Extended Conjugates:

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than methoxy analogs (e.g., [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid) due to the ethoxy group’s larger size .
  • Solubility : Acetic acid derivatives generally exhibit moderate aqueous solubility, but ethoxy substitution may reduce it compared to polar substituents like hydroxyl .

Biological Activity

2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, which has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory effects, along with structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which contributes to its biological activity. The ethoxyphenyl substituent is believed to enhance interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. It demonstrated significant antimicrobial properties, with minimum inhibitory concentrations (MIC) indicating its effectiveness against specific pathogens.
  • Anticancer Activity
    • In vitro studies have shown that the compound possesses cytotoxic effects on several cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in lines such as HeLa and A549, with IC50 values suggesting moderate to high potency.
  • Immunomodulatory Effects
    • Isoxazole derivatives, including this compound, have been studied for their ability to modulate immune responses. They can influence cytokine production and T-cell activation, which may have implications for autoimmune diseases and cancer therapy.

Antimicrobial Studies

Recent studies have reported the antimicrobial efficacy of isoxazole derivatives. The following table summarizes the MIC values for this compound against selected microbial strains:

Microbial StrainMIC (µg/mL)
Bacillus subtilis32
Escherichia coli64
Pichia pastoris128

These results indicate that the compound exhibits stronger activity against Bacillus subtilis compared to other tested strains .

Anticancer Activity

The anticancer potential was evaluated using various human cancer cell lines. The following table presents the IC50 values observed in these studies:

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa10Induction of apoptosis
A54915Cell cycle arrest
MCF-712Inhibition of proliferation

The data suggest that the compound effectively induces apoptosis and inhibits cell proliferation in cancer cells .

Immunomodulatory Effects

In vivo studies have shown that isoxazole derivatives can modulate immune responses. For example, treatment with this compound led to:

  • Decreased production of pro-inflammatory cytokines (e.g., TNF-α).
  • Enhanced activation of CD4+ T cells.

These findings indicate its potential use in therapies aimed at regulating immune responses in autoimmune conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of isoxazole derivatives:

  • Case Study: Autoimmune Disease Management
    • A study demonstrated that administration of an isoxazole derivative improved symptoms in lupus-prone mice by downregulating inflammatory pathways.
  • Case Study: Cancer Therapy
    • Clinical trials involving patients with advanced cancer showed promising results when treated with compounds similar to this compound, leading to reduced tumor size and improved survival rates.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions involving substituted isoxazole precursors. A common approach involves refluxing a mixture of hydroxylamine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds in acetic acid, followed by recrystallization from a DMF/acetic acid mixture . For thioacetic acid analogs, heating chloroacetic acid with thiol-containing intermediates under basic conditions (e.g., sodium acetate) is effective, as demonstrated in triazole-thioacetic acid synthesis .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Thin-layer chromatography (TLC) is used to verify purity and track reaction progress.
  • IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations).
  • Elemental analysis confirms stoichiometry, but discrepancies may arise due to hygroscopicity or solvate formation, necessitating complementary methods like ¹H/¹³C NMR for structural elucidation .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while statistical experimental design (e.g., factorial or response surface methodologies) minimizes trial-and-error approaches. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent, temperature) .

Advanced: How should researchers resolve contradictions between elemental analysis and spectral data?

Methodological Answer:
Discrepancies often arise from non-stoichiometric hydration or residual solvents. Use thermogravimetric analysis (TGA) to detect solvates, and repeat elemental analysis under controlled humidity. Cross-validate with high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) to confirm molecular composition .

Advanced: What strategies address low solubility during purification or bioactivity assays?

Methodological Answer:

  • Co-solvent systems (e.g., DMF/water gradients) improve recrystallization yields.
  • Salt formation (e.g., sodium/potassium salts of the carboxylic acid moiety) enhances aqueous solubility.
  • For bioassays, employ micellar solubilization using non-ionic surfactants (e.g., Tween-80) .

Advanced: How can stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:
Use accelerated stability testing :

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 40–60°C.
  • Monitor degradation via HPLC-UV at intervals (e.g., 0, 7, 14 days).
  • Identify degradation products using LC-MS and propose degradation pathways .

Advanced: What computational tools predict the pharmacological activity of analogs of this compound?

Methodological Answer:

  • Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to target proteins (e.g., cyclooxygenase-2).
  • QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs like triazole-thioacetic acids .

Advanced: How to investigate regioselectivity in isoxazole ring formation during synthesis?

Methodological Answer:

  • Use isotopic labeling (e.g., ¹⁵N-hydroxylamine) to track cyclization sites.
  • DFT calculations compare activation energies of competing pathways to predict dominant regioisomers.
  • Validate experimentally by isolating intermediates via flash chromatography .

Advanced: What experimental approaches assess the acid’s stability in heterocyclic systems under oxidative stress?

Methodological Answer:

  • Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) to simulate oxidative conditions.
  • Analyze oxidized products via EPR spectroscopy to detect radical intermediates.
  • Compare with control experiments using antioxidants (e.g., ascorbic acid) .

Advanced: How can researchers model the compound’s reactivity in multi-step syntheses?

Methodological Answer:

  • Microreactor systems enable real-time monitoring of intermediates using inline IR or Raman spectroscopy.
  • Kinetic modeling (e.g., Arrhenius plots) quantifies rate constants for each step, while computational fluid dynamics (CFD) optimizes mixing efficiency .

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